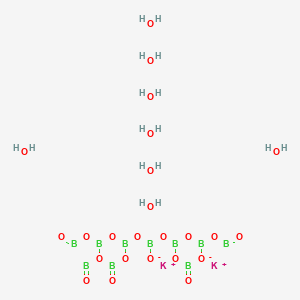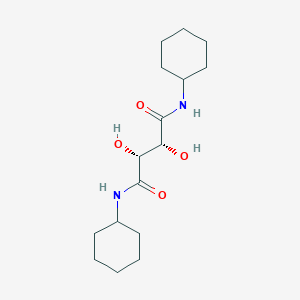
Chromium carbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium carbide is a refractory ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including this compound (Cr₃C₂), this compound (Cr₇C₃), and this compound (Cr₂₃C₆). This compound is known for its high hardness, strength, and excellent corrosion resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium carbide can be synthesized through several methods, including:
Reduction of Chromium Oxide with Carbon: This method involves heating chromium oxide (Cr₂O₃) with carbon at high temperatures (1150-1600°C) in an electric resistance furnace in a hydrogen atmosphere.
Molten Salt Disproportionation Reaction: This compound coatings can be prepared on graphite surfaces by the disproportionation reaction of chromium ions in molten NaCl-KCl-Cr-CrF₃ at relatively low temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced by the aluminothermic reduction of chromium oxide and carbon in a vacuum furnace at temperatures above 1500°C. The exact balance between chromium oxide, chromium metal, and carbon determines the grade of this compound produced .
Chemical Reactions Analysis
Chromium carbide undergoes various chemical reactions, including:
Oxidation: this compound can oxidize at high temperatures, forming chromium oxide and carbon dioxide.
Reduction: It can be reduced to chromium metal and carbon under specific conditions.
Substitution: this compound can react with other elements to form different carbides or alloys.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chromium carbide has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: this compound coatings are used in biomedical implants to enhance wear resistance and biocompatibility.
Medicine: It is used in the development of medical devices that require high durability and corrosion resistance.
Industry: This compound is widely used in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature components due to its excellent mechanical properties
Mechanism of Action
The mechanism by which chromium carbide exerts its effects involves its high hardness and stability at elevated temperatures. When integrated into the surface of a metal, this compound improves wear resistance and corrosion resistance. At high temperatures, this compound decomposes, with some chromium diffusing and forming complex carbides around other elements, enhancing the overall hardness and durability of the material .
Comparison with Similar Compounds
Chromium carbide is unique compared to other similar compounds due to its combination of high hardness, corrosion resistance, and stability at high temperatures. Similar compounds include:
Tungsten carbide: Known for its extreme hardness and high melting point.
Titanium carbide: Offers excellent wear resistance and is used in cutting tools.
Silicon carbide: Known for its high thermal conductivity and strength.
This compound stands out due to its superior oxidation resistance and ability to form stable carbides with various elements .
Properties
CAS No. |
11130-49-7 |
|---|---|
Molecular Formula |
C21H42ClNO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




